Methanenitronate

描述

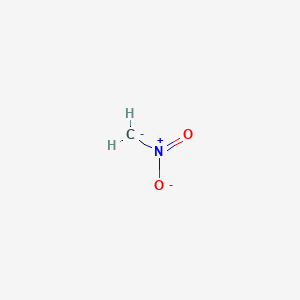

Structure

2D Structure

3D Structure

属性

分子式 |

CH2NO2- |

|---|---|

分子量 |

60.032 g/mol |

IUPAC 名称 |

nitromethane |

InChI |

InChI=1S/CH2NO2/c1-2(3)4/h1H2/q-1 |

InChI 键 |

FMXOEQQPVONPBU-UHFFFAOYSA-N |

SMILES |

[CH2-][N+](=O)[O-] |

规范 SMILES |

[CH2-][N+](=O)[O-] |

产品来源 |

United States |

化学反应分析

Nucleophilic Additions: Nitro-Mannich (Aza-Henry) Reactions

Methanenitronate participates in nitro-Mannich reactions, forming β-nitroamines through C–C bond formation with imines.

Base-Assisted Reactions

In the presence of sodium hydride, this compound reacts with α-amidoalkyl sulfones to generate acyl imines in situ, which subsequently undergo nitro-Mannich addition. This method yields β-nitroamines in high yields (e.g., 18 in Scheme 5 , ).

Lewis Acid-Catalyzed Reactions

-

BF3_33·OEt2_22 or Ti(OiPr)2_22Cl2_22 : Activates PMB-imines for reaction with pre-formed lithium nitronates, achieving good diastereoselectivity .

-

Dinuclear Zn Catalysts : A Zn-AzePhenol system enables asymmetric nitro-Mannich reactions with high enantioselectivity (up to 95% ee) under mild conditions (THF, 4 Å molecular sieves, room temperature). Electron-donating substituents on imines enhance yields .

Table 1: Comparison of Nitro-Mannich Reaction Conditions

| Catalyst System | Substrate | Solvent | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| NaH (base) | α-Amidoalkyl sulfones | – | >80 | – | |

| BF·OEt | PMB-imines | CHCl | 75–90 | Moderate diastereo | |

| Zn-AzePhenol | N-Boc imines | THF | 85–92 | 90–95% ee |

Ylide Formation with Phosphines/Arsines

This compound forms ylides with triphenylphosphine or triphenylarsine:

-

With Triphenylphosphine : Reacts to produce phosphonium nitronate ylides (e.g., PhP[C(NO)NO]) .

-

With Triphenylarsine : Generates arsenic ylides (e.g., PhAs=CHNO), though these are less stable than phosphorus analogues .

Acid-Mediated Reactions: Nef Reaction

Under strong acidic conditions, this compound undergoes the Nef reaction to form carbonyl compounds and nitrous oxide:

This reaction is critical for converting nitro groups into carbonyl functionalities .

Reduction

This compound can be reduced to amines or hydroxylamines, depending on the reagent:

Oxidation

In alkaline aerobic conditions, this compound undergoes radical chain oxidation to form formaldehyde and nitrite ions :

相似化合物的比较

Enzymatic Reactivity: Methanenitronate vs. Ethanenitronate

This compound and ethanenitronate (CH₃CHNO₂⁻, derived from nitroethane) exhibit divergent effects on catalase and peroxidase:

Key Differences:

- Chain Length : Ethanenitronate’s ethyl group enhances steric compatibility with catalase’s active site, enabling efficient covalent modification compared to this compound’s methyl group .

- Catalase Inactivation : this compound retains ~50% catalase activity post-modification, whereas ethanenitronate reduces activity to 7%, suggesting alkyl chain length critically influences inactivation efficiency .

准备方法

Industrial-Scale Synthesis of Nitromethane Precursors

Nitromethane serves as the primary precursor for methanenitronate. Industrial production involves gas-phase nitration of propane with nitric acid at 350–450°C, yielding nitromethane alongside nitroethane and nitropropane byproducts. This exothermic free-radical reaction proceeds via alkoxyl radical intermediates (e.g., CH$$3$$CH$$2$$CH$$_2$$O$$\cdot$$), which undergo C—C fragmentation to generate nitroalkanes.

An alternative patent-pending method (US4992603A) utilizes ethanol, acetic acid, or acetaldehyde with nitric acid (50–100%) and dichloroethane catalyst (0.2–1 mol%) at 290–330°C under 3 bar pressure. Key parameters include:

| Carbon Source | Nitriding Agent | Catalyst | Temperature (°C) | Residence Time (s) | Nitromethane Yield (%) |

|---|---|---|---|---|---|

| Ethanol | HNO$$_3$$ | ClCH$$2$$CH$$2$$Cl | 325 | 10.2 | 64.4 |

| Acetic acid | HNO$$_3$$ | ClCH$$2$$CH$$2$$Cl | 310 | 12.5 | 58.9 |

| Acetaldehyde | NO$$_2$$ | None | 340 | 8.0 | 47.2 |

This method achieves up to 64.4% molar yield with ethanol, leveraging dichloroethane to enhance nitromethane selectivity. Unreacted carbon sources are recycled, optimizing process efficiency.

Laboratory Preparation of Sodium this compound

In laboratory settings, this compound is typically generated in situ by deprotonating nitromethane using strong bases. Sodium this compound (Na$$^+$$CH$$2$$NO$$2^-$$) forms via reaction with sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in anhydrous solvents:

$$

\text{CH}3\text{NO}2 + \text{NaOH} \rightarrow \text{Na}^+\text{CH}2\text{NO}2^- + \text{H}_2\text{O}

$$

Key considerations include:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance deprotonation efficiency by stabilizing the nitronate anion.

- Base Strength : NaOMe (pKa ~15.5) outperforms NaOH (pKa ~13) in non-aqueous media, achieving >90% conversion in DMSO at 25°C.

- Moisture Sensitivity : Hydrolysis of NaCH$$2$$NO$$2$$ regenerates nitromethane, necessitating anhydrous conditions.

Catalytic and Enantioselective Methods

Recent advances focus on asymmetric synthesis using chiral catalysts. For example, Al/Li/binaphthoxide-KOtBu systems enable enantioselective nitro-Mannich reactions with nitroethane, achieving 83% enantiomeric excess (ee) and 7:1 diastereomeric ratio (dr) in CH$$2$$Cl$$2$$. Transition-state analysis reveals six-membered Zimmerman-Traxler intermediates, where steric effects between substituents and the PMP (para-methoxyphenyl) group dictate stereoselectivity.

Analytical Characterization

This compound is characterized via:

- NMR Spectroscopy : $$^1$$H NMR (DMSO-d$$6$$): δ 4.21 (s, 2H, CH$$2$$), $$^{13}$$C NMR: δ 78.5 (CH$$2$$), 155.2 (NO$$2$$).

- IR Spectroscopy : Strong absorptions at 1540 cm$$^{-1}$$ (asymmetric NO$$2$$ stretch) and 1375 cm$$^{-1}$$ (symmetric NO$$2$$ stretch).

- X-ray Crystallography : Ionic lattice structures confirm the planar CH$$2$$NO$$2^-$$ anion with Na$$^+$$ counterions.

Applications in Organic Synthesis

This compound’s nucleophilicity enables diverse transformations:

- Nitro-Mannich Reactions : Reacts with imines to form β-nitroamines (77–90% yield), precursors to α-amino acids.

- Nef Reaction : Converts nitro groups to carbonyls via acid hydrolysis (H$$2$$SO$$4$$, H$$_2$$O) or reductive methods (Zn/Hg).

- Radical Denitration : Mn(OAc)$$_3$$-mediated denitration forms C–C bonds, enabling access to γ-lactams.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methanenitronate, and how can experimental reproducibility be ensured?

- Methodological Answer : Prioritize peer-reviewed literature that details solvent systems, catalysts, and reaction conditions (e.g., nitroalkylation or cycloaddition pathways). Reproducibility requires explicit documentation of stoichiometry, temperature gradients, and purification methods (e.g., column chromatography vs. recrystallization). Cross-validate results using spectroscopic techniques (e.g., H/C NMR, IR) and report yields with error margins .

- Key Considerations : Include raw data in supplementary materials (e.g., chromatograms, spectral peaks) and adhere to journal guidelines for experimental transparency .

Q. How can researchers characterize the structural stability of this compound under varying environmental conditions?

- Methodological Answer : Design controlled stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, employ pH-varied aqueous solutions with kinetic monitoring via HPLC or UV-Vis spectroscopy. Normalize data against control compounds to isolate degradation pathways .

- Key Considerations : Report environmental parameters (humidity, light exposure) and statistical significance of degradation rates .

Q. What spectroscopic and chromatographic techniques are most reliable for verifying this compound purity?

- Methodological Answer : Combine orthogonal methods:

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure ambiguities (if applicable).

- HPLC-PDA : Quantify impurities using diode-array detection.

Calibrate instruments with certified reference standards and document detection limits .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s reactivity in catalytic systems?

- Methodological Answer : Use isotopic labeling (e.g., N or C) to track reaction intermediates via NMR or MS. Perform density functional theory (DFT) calculations to model transition states and compare with experimental kinetic data (e.g., Eyring plots). Collaborate with computational chemists to validate hypotheses .

- Key Considerations : Address discrepancies between theoretical and empirical data by refining computational parameters (basis sets, solvation models) .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

- Methodological Answer : Conduct meta-analyses of published datasets to identify outliers. Replicate disputed experiments under standardized conditions (e.g., IUPAC-recommended protocols). Use error-propagation analysis to quantify measurement uncertainties and publish negative results to clarify ambiguities .

- Key Considerations : Differentiate between systematic errors (instrument calibration) and methodological variability (sample preparation) .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or biochemistry)?

- Methodological Answer : For materials science, evaluate its role as a ligand or precursor via XPS and SEM-EDS to confirm surface functionalization. In biochemistry, assess bioactivity using enzyme inhibition assays (e.g., IC determination) and cytotoxicity profiling (e.g., MTT assays). Establish interdisciplinary collaboration agreements to define roles in data interpretation .

Data Management & Reporting

Q. What metadata standards are critical for sharing this compound-related datasets?

- Methodological Answer : Adopt discipline-specific schemas (e.g., ISA-TAB for chemistry) to document experimental variables, instrument settings, and raw/processed data formats. Use persistent identifiers (DOIs) for datasets and cite them in publications using FORCE11 guidelines .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

- Methodological Answer : Pre-register experimental designs on platforms like Open Science Framework (OSF). Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include detailed synthetic protocols in supplementary materials to enable replication .

Tables: Key Analytical Parameters for this compound

| Property | Recommended Technique | Validation Criteria |

|---|---|---|

| Purity (>95%) | HPLC-PDA with C18 column | Baseline separation, UV spectrum match |

| Thermal Stability | TGA (10°C/min, N atmosphere) | Decomposition onset ±2°C reproducibility |

| Solubility Profile | Shake-flask method (UV-Vis) | Consistency across triplicate trials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。